![molecular formula C9H17NO5 B558210 Boc-Ser-OMe CAS No. 2766-43-0](/img/structure/B558210.png)
Boc-Ser-OMe
Overview
Description
Boc-Ser-OMe is a derivative of the amino acid serine . It is used for research purposes and is not sold to patients . The molecular weight of Boc-Ser-OMe is 219.24 .
Synthesis Analysis
Boc-Ser-OMe can be synthesized from L-serine in five steps with total yields of 73% and 74% . The enantiomeric excesses were confirmed to be >99% e.e. by optical resolution using a chiral column on HPLC .Molecular Structure Analysis
The molecular formula of Boc-Ser-OMe is C9H17NO5 . The structure includes a serine derivative .Chemical Reactions Analysis
Boc-Ser-OMe is used as a building block in peptide synthesis . It is a starting material for the synthesis of various α-amino acids via the β-lactone .Physical And Chemical Properties Analysis
Boc-Ser-OMe is a viscous liquid with a color ranging from colorless to light yellow . It has a density of 1.082 g/mL at 25 °C . The refractive index is 1.452 (lit.) .Scientific Research Applications
Peptide Synthesis
Boc-Ser-OMe: is commonly used in peptide synthesis as an amino acid derivative. It is particularly useful for introducing the serine residue into peptide chains while protecting the amino group with the Boc (t-butyloxycarbonyl) group. This protection is crucial during peptide bond formation to prevent unwanted side reactions. The Boc group can be removed later under acidic conditions, allowing for further elongation of the peptide chain or for deprotection of the final product .
Synthesis of Cyclic Peptides
This compound is also employed in the synthesis of cyclic peptides. Cyclic peptides have a range of biological activities and are of interest due to their stability and resistance to enzymatic degradation. Boc-Ser-OMe can be used to introduce serine residues into cyclic structures, which can then be cyclized to form the desired peptide ring structure .
Supramolecular Chemistry
In supramolecular chemistry, Boc-Ser-OMe may contribute to the self-assembly of small peptides into super-helical structures. These structures are formed through hydrogen bonding modalities and can result in different handedness (P or M) of the helix depending on the modality involved .
Hydrophobic Peptide Synthesis
The use of Boc-Ser-OMe is advantageous in the synthesis of hydrophobic peptides. The tert-butyloxycarbonyl (Boc) group provides hydrophobic character and helps in the solubility and handling of these peptides during synthesis .
Stability in Various Reactions
The Boc group is stable under alkaline conditions, hydrazinolysis, and catalytic hydrogenation, making Boc-Ser-OMe a versatile reagent in various chemical reactions where these conditions are required .
Crystallization and Purification
The protected amino acid derivatives like Boc-Ser-OMe are often easier to crystallize, which aids in purification steps during peptide synthesis. This property is beneficial for obtaining pure compounds necessary for research and pharmaceutical applications .
Future Directions
properties
IUPAC Name |
methyl (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-6(5-11)7(12)14-4/h6,11H,5H2,1-4H3,(H,10,13)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SANNKFASHWONFD-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CO)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427089 | |
Record name | Boc-Ser-OMe | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Ser-OMe | |
CAS RN |
2766-43-0 | |
Record name | Boc-Ser-OMe | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(tert-BUTOXYCARBONYL)-L-SERINE METHYL ESTER | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is Boc-Ser-OMe often used as a starting material in peptide synthesis?
A1: Boc-Ser-OMe is frequently utilized in peptide synthesis as a building block due to the presence of protecting groups on both the amine and carboxyl functionalities of serine. The Boc (tert-butyloxycarbonyl) group protects the amine, while the methyl ester protects the carboxyl group. These protecting groups are crucial for controlling the reactivity of the amino acid during peptide chain elongation. [, ]
Q2: Can you elaborate on the use of Boc-Ser-OMe in glycosylation reactions?
A2: Boc-Ser-OMe serves as an effective acceptor molecule in enzymatic glycosylation reactions using β-galactosidase. [] This process involves the transfer of a galactose sugar molecule from a donor, such as lactose, to the hydroxyl group of serine. The reaction conditions, including lactose concentration and temperature, significantly impact the yield of mono- and di-galactosylated products. []
Q3: Are there any studies on alternative phosphitylating agents for Boc-Ser-OMe in phosphopeptide synthesis?
A3: Yes, research has explored N, N-diisopropyl-bis(4-chlorobenzyl) phosphoramidite as an alternative phosphitylating agent for Boc-Ser-OMe. [] This reagent enables the efficient phosphorylation of the hydroxyl group in Boc-Ser-OMe, leading to the formation of protected phosphopeptides. Notably, this approach allows for the selective removal of the Boc group or the 4-chlorobenzyl protecting groups on the phosphate, providing flexibility in subsequent synthetic steps. []
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